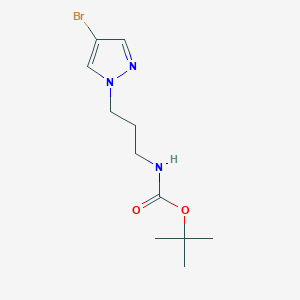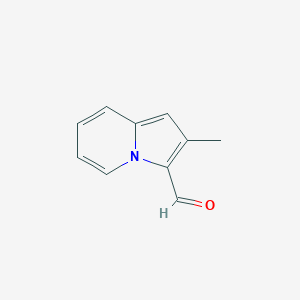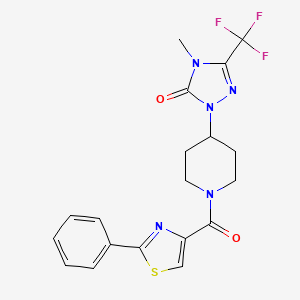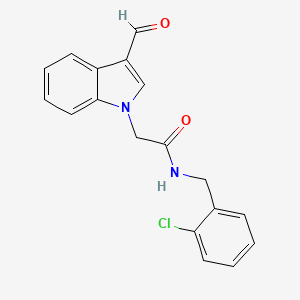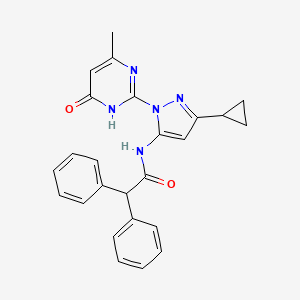
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as PFTBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthetic Pathways and Gold(I)-Catalyzed Reactions : The compound N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide may be synthesized through methodologies similar to those reported for related compounds. For instance, N-(furan-3-ylmethylene)benzenesulfonamides have been obtained via a gold(I)-catalyzed cascade reaction, highlighting the potential for innovative synthesis routes involving group migration and gold carbenoid chemistry (Wang et al., 2014).
Crystal Structures and Intermolecular Interactions : The study of crystal structures of benzenesulfonamide derivatives, such as those described by Bats, Frost, and Hashmi (2001), provides insights into the intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl bonds. These interactions can influence the compound's physical properties and reactivity, which are crucial for its potential applications in scientific research (Bats et al., 2001).
Biological Activity and Applications
Antimicrobial Activity : The synthesis and in vitro biological screening of sulfonamide derivatives have revealed potential antimicrobial properties. For example, a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides exhibited antimicrobial activity, suggesting that compounds with similar structural motifs could possess useful biological activities (El-Gaby et al., 2018).
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-16-3-1-2-4-17(16)27(23,24)22-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDAGDXGPHEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


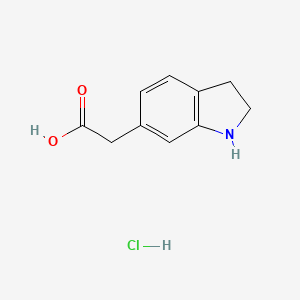
![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)
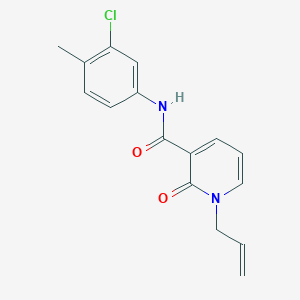
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)
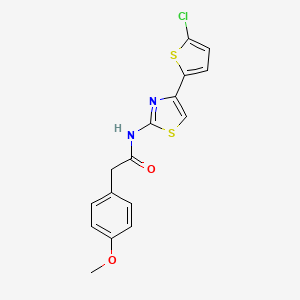
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
